molecular formula C19H23ClN4OS B2439869 5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-77-8

5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2439869
CAS No.: 898361-77-8
M. Wt: 390.93
InChI Key: WCYCEKDRRJHHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically designed, complex heterocyclic molecule intended for research and development applications. It features a multifunctional architecture comprising a thiazolo[3,2-b][1,2,4]triazol-6-ol core, a 3-chlorophenyl aromatic system, and a 4-methylpiperidine moiety. This specific combination of structural elements is characteristic of scaffolds investigated in various pharmaceutical and agrochemical research programs. Structural Features and Research Relevance: The molecular structure integrates several key pharmacophoric elements. The fused thiazolo[3,2-b][1,2,4]triazole system is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities. The inclusion of a tertiary amine within the piperidine ring can significantly influence the molecule's solubility, metabolic stability, and overall pharmacokinetic profile, making it a valuable point for structural optimization . The 3-chlorophenyl group serves as a hydrophobic anchor that may enhance target binding affinity through van der Waals interactions. Furthermore, structurally similar compounds containing the thiazolo[3,2-b][1,2,4]triazole core have been explored as potent inhibitors of specific biological targets, such as MALT1, highlighting the potential of this chemotype in immunological and oncological research . Potential Applications: This compound is suited for use as a key intermediate or a building block in organic synthesis and drug discovery efforts. Researchers may employ it in the construction of more complex molecular libraries or in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a given target. Its structural complexity also makes it a candidate for material science research, particularly in the development of novel organic electronic materials. Handling and Compliance: This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols when handling this material.

Properties

IUPAC Name

5-[(3-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-5-4-6-14(20)11-13)23-9-7-12(2)8-10-23/h4-6,11-12,16,25H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYCEKDRRJHHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule with potential pharmacological applications. Its complex structure incorporates a thiazole and triazole moiety, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article compiles the available data on the biological activity of this compound, focusing on its synthesis, in vitro evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following formula:

PropertyValue
Molecular FormulaC19H23ClN4OS
Molecular Weight390.9 g/mol
CAS Number887218-82-8
SMILESCCc1nc2sc(C(c3ccccc3Cl)N3CCC(C)CC3)c(O)n2n1

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthesis pathway often includes the formation of the thiazole and triazole rings through cyclization reactions followed by substitution reactions to introduce the chlorophenyl and piperidine groups.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing thiazole and triazole moieties have shown promising results in inhibiting the growth of breast cancer (MCF-7) and liver cancer (HepG2) cells. The following table summarizes some relevant findings:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-72.32Induces cell cycle arrest at G2/M phase
5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazolHepG20.28Increases Bax/Bcl-2 ratio

Studies suggest that these compounds may induce apoptosis through the mitochondrial pathway by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogenic strains. For example:

Activity TypePathogenMinimum Inhibitory Concentration (MIC)
AntifungalCandida albicans10 µg/mL
AntitubercularMycobacterium tuberculosis5 µg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

In a recent study published in PubMed, researchers synthesized several derivatives of thiazole-triazole compounds and evaluated their biological activities. One derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .

Another study highlighted the selective cytotoxicity of these compounds toward cancer cells over normal cells, indicating a favorable therapeutic index . The mechanism was attributed to cell cycle arrest and increased apoptotic signaling.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes relevant findings:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-72.32Induces cell cycle arrest at G2/M phase
5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazolHepG20.28Increases Bax/Bcl-2 ratio

Studies suggest that these compounds may induce apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogens:

Activity TypePathogenMinimum Inhibitory Concentration (MIC)
AntifungalCandida albicans10 µg/mL
AntitubercularMycobacterium tuberculosis5 µg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Recent studies have highlighted the efficacy of derivatives of thiazole-triazole compounds:

  • Study on HepG2 Cells : A derivative exhibited an IC50 value of 0.28 µg/mL , demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .
  • Selective Cytotoxicity : Research indicated that these compounds selectively target cancer cells over normal cells, suggesting a favorable therapeutic index attributed to cell cycle arrest and increased apoptotic signaling.

Q & A

Basic: How can synthetic routes for thiazolo-triazole derivatives with chlorophenyl groups be optimized?

Methodological Answer:
Optimization involves selecting catalysts, solvents, and temperature controls. For example, PEG-400 as a reaction medium under heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) improves yields by stabilizing intermediates . Key steps:

  • Reagent Equivalence: Use equimolar ratios of starting materials (e.g., 1.00 mmole of arylthiol derivatives and acyl chlorides) to minimize side reactions.
  • Temperature Control: Maintain 70–80°C for efficient cyclization while avoiding thermal degradation.
  • Purification: Post-reaction, use ice-water quenching and recrystallization in aqueous acetic acid to isolate pure products (>95% by HPLC) .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H NMR Spectroscopy: Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine-CH₃ at δ 1.2–1.4 ppm) and coupling patterns to validate substitution positions .
  • IR Spectroscopy: Detect functional groups (e.g., triazole C=N stretching at 1600–1650 cm⁻¹, hydroxyl O-H stretching at 3200–3400 cm⁻¹) .
  • Elemental Analysis: Confirm molecular composition (e.g., %C, %N within ±0.3% of theoretical values) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities in aromatic proton assignments .
  • X-ray Crystallography: Use single-crystal analysis to confirm bond angles and spatial arrangements, especially for fused-ring systems (e.g., thiazolo-triazole dihedral angles <10° deviation) .
  • Chromatographic Purity Checks: Employ HPLC-MS to rule out isomeric impurities (e.g., baseline separation with C18 columns, acetonitrile/water gradients) .

Advanced: How to design experiments to assess biological activity against fungal targets?

Methodological Answer:

Target Selection: Prioritize enzymes like 14-α-demethylase (CYP51) due to structural similarities to triazole antifungals .

Molecular Docking: Use software (e.g., AutoDock Vina) with PDB structures (e.g., 3LD6) to predict binding modes. Focus on hydrogen bonds between triazole N-atoms and heme Fe³⁺ .

In Vitro Assays:

  • MIC Testing: Evaluate antifungal activity against Candida spp. (RPMI-1640 media, 48h incubation).
  • CYP51 Inhibition: Measure IC₅₀ via UV-Vis spectroscopy (lanosterol → ergosterol conversion) .

Advanced: How to address low yields in heterocyclic ring formation during synthesis?

Methodological Answer:
Low yields (<40%) often stem from competing side reactions (e.g., dimerization). Solutions:

  • Solvent Optimization: Replace polar aprotic solvents with PEG-400 to stabilize reactive intermediates .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization.
  • Microwave Assistance: Reduce reaction time (e.g., 30 min at 100°C) while maintaining >70% yield .

Advanced: Which computational methods predict pharmacokinetic properties for preclinical studies?

Methodological Answer:

  • ADME Prediction: Use SwissADME or QikProp to estimate logP (target: 2–4), aqueous solubility (>50 μM), and CYP450 inhibition (e.g., CYP3A4 liability due to piperidine methylation) .
  • Metabolic Stability: Simulate Phase I oxidation (e.g., CYP2D6-mediated N-demethylation) using MetaSite.
  • Toxicity Profiling: Apply DEREK or ProTox-II to flag mutagenicity risks from aromatic nitro groups (if present) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.